1-[(2-Fluorophenyl)methyl]guanidine hydrochloride
Description
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride (CAS: 178063-34-8) is a guanidinium derivative characterized by a 2-fluorobenzyl group attached to a guanidine core, with a hydrochloride counterion. This compound is structurally notable for the fluorine atom at the ortho position of the phenyl ring, which may influence electronic properties and steric interactions. Its applications are likely linked to medicinal chemistry, given the pharmacological relevance of guanidine derivatives in targeting ion channels or enzymes .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.ClH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEKILBSZMWGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride typically involves the reaction of 2-fluorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that guanidine derivatives, including 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride, exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted guanidines can inhibit the growth of Bacillus anthracis, with minimum inhibitory concentrations (MICs) demonstrating potent effects against various bacterial strains . The mechanism of action is believed to involve the inhibition of dihydrofolate reductase, a critical enzyme in bacterial folate metabolism.
Protein Denaturation Studies
This compound also serves as a protein denaturant in laboratory settings. Research has demonstrated its effectiveness in denaturing proteins like equinatoxin II, where it significantly alters the protein's intrinsic fluorescence properties . Such studies are crucial for understanding protein folding and stability, which can have implications in drug development and biochemistry.
Therapeutic Applications
Eaton-Lambert Syndrome Treatment
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is being investigated for its potential use in treating myasthenic syndromes, particularly Eaton-Lambert syndrome. Guanidine compounds have been shown to enhance neuromuscular transmission by increasing acetylcholine release at the neuromuscular junction, thereby alleviating muscle weakness associated with this condition .
Fluorescent Probes in Research
The compound's properties allow it to be utilized as a fluorescent probe in high-performance liquid chromatography (HPLC) applications. This is particularly useful for studying interactions between biomolecules and can aid in the development of new analytical techniques .
Case Studies and Research Findings
A variety of studies highlight the efficacy and versatility of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride:
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorophenylmethyl moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride can be contextualized against related guanidinium and aryl-substituted compounds. Below is a detailed analysis:
Structural Analogues in Anticancer Research
describes three diaryl guanidinium derivatives (compounds 30 , 36 , and 49 ) with distinct substituents. Key comparisons include:
| Compound | Substituents | Melting Point (°C) | HPLC Purity (%) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenylmethyl | Not reported | Not reported | Ortho-fluorine, guanidine hydrochloride |
| 30 | 3-(Pentafluorosulfanylphenyl)amino phenoxy | 104–106 | >95 | Bulky SF5 group, extended π-system |
| 36 | 4-Chloro-3-(trifluoromethyl)phenylamino-5-fluorophenoxy | 92–94 | >95 | Dual halogen (Cl, F), trifluoromethyl |
| 49 | 3,4-Difluorophenyl, pyridinyloxy | >110 (decomposes) | >95 | Difluorophenyl, pyridine heterocycle |
- Fluorine’s electron-withdrawing nature could also modulate the guanidine group’s basicity .
- Thermal Stability : The decomposition temperature of 49 (>110°C) contrasts with the lower melting points of 30 and 36 , suggesting that heterocyclic or difluorophenyl groups enhance thermal stability compared to halogenated aryl ethers .
Functional Analogues with Sulfonyl and Halogen Groups
describes 1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine (18), which features a sulfonyl-thioether backbone and chloro-methyl substituents. Key differences include:
- Melting Point : Compound 18 has a significantly higher melting point (183–185°C) than the target compound, attributed to sulfonyl groups enhancing crystallinity via hydrogen bonding .
- Bioactivity : Sulfonyl derivatives like 18 are often explored for antimicrobial or enzyme-inhibitory properties, whereas fluorinated guanidines (e.g., the target compound) may target cancer pathways .
Guanidine Hydrochloride Derivatives in Pharmaceuticals
references (4-Chlorophenyl)guanidine Hydrochloride , a structural analogue with a para-chloro substituent. Key contrasts:
- Halogen Position: The para-chloro group in this compound versus ortho-fluorine in the target compound may lead to divergent electronic effects.
Fluorophenylmethyl Derivatives with Heterocycles
lists compounds such as 1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride , which replaces the guanidine group with a triazole ring.
Key Research Findings and Implications
- Anticancer Potential: Fluorinated guanidinium derivatives (e.g., 30, 36) in demonstrate >95% purity and moderate melting points, suggesting suitability for in vitro assays. The target compound’s ortho-fluorine substitution could optimize selectivity in kinase or ion channel inhibition .
- Substituents like fluorine may modulate this activity by altering solubility or charge distribution .
Biological Activity
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is a guanidine derivative with significant potential in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is . The compound features a guanidine structure where a methyl group is substituted by a 2-fluorophenyl group, which may enhance its biological activity due to the electron-withdrawing nature of the fluorine atom.
Synthesis Methods
The synthesis typically involves the reaction of 2-fluorobenzyl chloride with guanidine in the presence of a suitable solvent and base. The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. Detailed synthetic protocols can be found in specialized chemical literature.
Biological Activities
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride exhibits various biological activities:
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, potentially offering new avenues for treating infections resistant to conventional antibiotics. Its structural similarity to other guanidine compounds suggests it may share similar mechanisms of action against microbial targets .
- Antidiabetic Effects : Preliminary studies indicate potential antidiabetic properties, possibly through modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Notable Properties |
|---|---|---|
| 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride | Antimicrobial | Broad-spectrum activity |
| 1-(2-Fluorophenyl)biguanide hydrochloride | Antimicrobial | Effective against Gram-positive bacteria |
| N,N-Dimethylguanidine | Reagent in synthesis | Used in organic synthesis |
| Benzylguanidine | Neuroprotective | Potential for neurodegenerative diseases |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the fluorinated phenyl group significantly influences the biological activity of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride. Studies suggest that modifications to the guanidine moiety can enhance antimicrobial efficacy and reduce toxicity .
Case Studies and Research Findings
Recent research highlights the potential of guanidine derivatives in drug development:
- Antimicrobial Resistance : A study focusing on guanidine-containing compounds demonstrated their effectiveness against multi-drug resistant strains, emphasizing their role as promising candidates for new antimicrobial agents .
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a possible application in oncology .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination, where the 2-fluorophenylmethyl group is introduced to the guanidine backbone. Reaction conditions (e.g., pH, temperature, and solvent polarity) must be optimized to avoid side products like nitrosamines or incomplete substitutions .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the fluorophenylmethyl group’s attachment and guanidine protonation state.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- Purity Analysis : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures >95% purity.
Q. How is 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride used in protein denaturation studies, and what parameters should be optimized?
Methodological Answer:
- Role : The compound destabilizes protein tertiary structures by disrupting hydrogen bonds and hydrophobic interactions, similar to guanidine hydrochloride .
- Experimental Design :
- Concentration Gradient : Use 0–6 M solutions to determine the midpoint denaturation concentration () and the -value (cooperativity parameter).
- Temperature Dependence : Measure (free energy of unfolding) at multiple temperatures (e.g., 4–40°C) to assess thermal stability .
- Data Analysis : Fit denaturation curves to a two-state model using software like GraphPad Prism.
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental outcomes when using 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride?
Methodological Answer:
- Case Study : In hemolysis assays, mutant proteins (e.g., ShlA87) showed unexpected inhibition by guanidine hydrochloride despite prior activity .
- Troubleshooting Steps :
- Reagent Purity : Confirm compound purity via HPLC and adjust storage conditions (e.g., desiccation to prevent hydrolysis).
- Concentration Effects : Test lower concentrations (e.g., 1–4 M) to avoid non-specific interactions.
- Timing : Monitor activity kinetics, as prolonged exposure may induce aggregation or irreversible denaturation.
Q. How can this compound enhance loop-mediated isothermal amplification (LAMP) assays, and what are the optimization strategies?
Methodological Answer:
- Mechanism : The compound accelerates DNA amplification by stabilizing primer-template interactions and reducing nonspecific binding .
- Protocol Optimization :
- Concentration Range : Test 0.1–0.5 M guanidine hydrochloride derivatives to balance speed and specificity.
- Primer Design : Use tools like PrimerExplorer to avoid secondary structures exacerbated by the compound.
- Validation : Compare cycle threshold () values with/without the compound to quantify efficiency gains .
Q. What experimental approaches are suitable for studying interactions between 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride and biological membranes?
Methodological Answer:
- Model Systems :
- Liposome Assays : Prepare phosphatidylcholine/cholesterol liposomes and measure leakage of fluorescent dyes (e.g., calcein) upon compound addition.
- Bacterial Membranes : Use E. coli protoplasts to assess membrane disruption via β-galactosidase release .
- Advanced Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized lipid bilayers.
- Cryo-EM : Visualize membrane structural changes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
